D-Alanine, L-tyrosyl-
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Overview
Description
D-Alanine, L-tyrosyl-: is a dipeptide composed of D-alanine and L-tyrosine D-alanine is a D-enantiomer of alanine, an amino acid that plays a crucial role in protein biosynthesis L-tyrosine is an L-enantiomer of tyrosine, an amino acid involved in the synthesis of proteins and neurotransmitters
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, L-tyrosyl- typically involves peptide bond formation between D-alanine and L-tyrosine. This can be achieved through various methods, including:
Solution-phase peptide synthesis: This method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond.
Solid-phase peptide synthesis: This method uses a solid support to anchor the growing peptide chain, allowing for easy purification and automation.
Industrial Production Methods: Industrial production of D-Alanine, L-tyrosyl- can be achieved through biotechnological methods, such as recombinant DNA technology. For example, the use of engineered Escherichia coli strains expressing specific enzymes can facilitate the efficient production of D-alanine and L-tyrosine, which can then be coupled to form the dipeptide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Alanine, L-tyrosyl- can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amino and carboxyl groups of the dipeptide can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of tyrosine.
Reduction: Reduced forms of the dipeptide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: D-Alanine, L-tyrosyl- is used in the study of peptide synthesis and stereochemistry. It serves as a model compound for understanding the behavior of dipeptides in different chemical environments .
Biology: In biological research, D-Alanine, L-tyrosyl- is used to study protein-protein interactions and enzyme specificity. It helps in understanding the role of D-amino acids in biological systems .
Medicine: Its unique stereochemistry can be exploited to develop drugs with specific biological activities .
Industry: D-Alanine, L-tyrosyl- is used in the production of specialty chemicals and as a building block for more complex molecules. It finds applications in the pharmaceutical and biotechnology industries .
Mechanism of Action
The mechanism of action of D-Alanine, L-tyrosyl- involves its interaction with specific enzymes and receptors in biological systems. The D-alanine residue can be recognized by certain enzymes, leading to the formation of enzyme-substrate complexes. The L-tyrosine residue can participate in phosphorylation reactions, playing a role in signal transduction pathways .
Comparison with Similar Compounds
L-Alanine, L-tyrosyl-: This dipeptide is similar but contains L-alanine instead of D-alanine.
D-Alanine, D-tyrosyl-: This compound contains D-tyrosine instead of L-tyrosine.
L-Alanine, D-tyrosyl-: This dipeptide has L-alanine and D-tyrosine.
Uniqueness: D-Alanine, L-tyrosyl- is unique due to its combination of D- and L-amino acids, which imparts distinct stereochemical properties. This uniqueness makes it valuable for studying the effects of chirality on biological activity and enzyme specificity .
Properties
CAS No. |
67035-21-6 |
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Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10+/m1/s1 |
InChI Key |
NLKUJNGEGZDXGO-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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